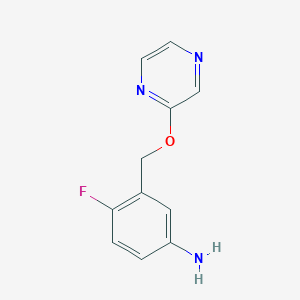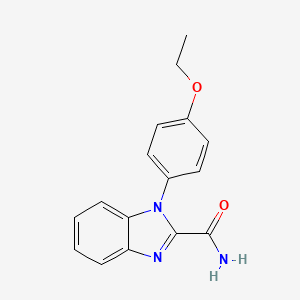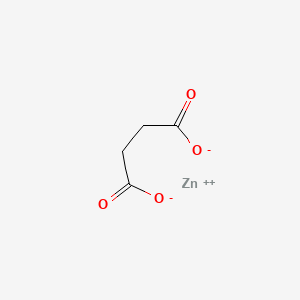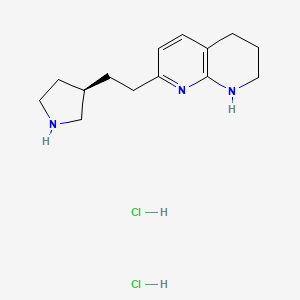
7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Métodos De Preparación
The synthesis of 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable thioamide with an α-haloketone in the presence of a base can lead to the formation of the desired imidazo[2,1-b][1,3]thiazine scaffold . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
When compared to other similar compounds, 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one stands out due to its unique combination of nitrogen and sulfur atoms within its heterocyclic structure. Similar compounds include other members of the imidazo[2,1-b][1,3]thiazine family, such as benzo[d]imidazo[2,1-b]thiazole derivatives . These compounds share some structural similarities but may exhibit different biological activities and applications .
Propiedades
Número CAS |
20620-10-4 |
|---|---|
Fórmula molecular |
C7H8N2OS |
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C7H8N2OS/c1-5-4-6(10)9-3-2-8-7(9)11-5/h4H,2-3H2,1H3 |
Clave InChI |
ZGZCSNRCXIWDDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N2CCN=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)








![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
